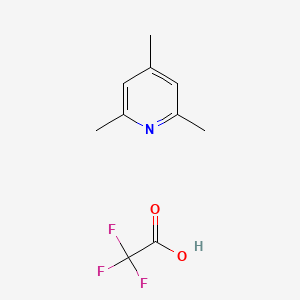

2,2,2-Trifluoroacetic acid;2,4,6-trimethylpyridine

Beschreibung

2,2,2-Trifluoroacetic acid and 2,4,6-trimethylpyridine are two distinct chemical compounds that are often studied together due to their unique properties and applications in various fields of science. 2,2,2-Trifluoroacetic acid is an organofluorine compound with the chemical formula CF₃CO₂H. It is a colorless liquid with a vinegar-like odor and is known for its strong acidity It is used in organic synthesis and as a solvent .

Eigenschaften

CAS-Nummer |

57313-93-6 |

|---|---|

Molekularformel |

C10H12F3NO2 |

Molekulargewicht |

235.20 g/mol |

IUPAC-Name |

2,2,2-trifluoroacetic acid;2,4,6-trimethylpyridine |

InChI |

InChI=1S/C8H11N.C2HF3O2/c1-6-4-7(2)9-8(3)5-6;3-2(4,5)1(6)7/h4-5H,1-3H3;(H,6,7) |

InChI-Schlüssel |

UJNKEPAMNODQCU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=C1)C)C.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]

2,4,6-Trimethylpyridine can be synthesized by the oxidation of the methyl groups with potassium permanganate, resulting in the formation of collidinic acid .

Industrial Production Methods

The industrial production of 2,2,2-Trifluoroacetic acid involves large-scale electrofluorination processes, which are efficient and cost-effective for producing high-purity acid . For 2,4,6-Trimethylpyridine, industrial methods often involve the use of catalytic processes to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroacetic acid undergoes various types of reactions, including:

Oxidation: It can be oxidized to form trifluoroperacetic acid.

Reduction: It can be reduced to form trifluoroethanol.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

2,4,6-Trimethylpyridine can undergo:

Oxidation: The methyl groups can be oxidized to form pyridinetricarboxylic acid.

Dehydrohalogenation: It can be used in dehydrohalogenation reactions to remove hydrogen halides.

Common Reagents and Conditions

Common reagents for reactions involving 2,2,2-Trifluoroacetic acid include potassium permanganate for oxidation and lithium aluminum hydride for reduction . For 2,4,6-Trimethylpyridine, potassium permanganate is commonly used for oxidation reactions .

Major Products Formed

Major products formed from reactions involving 2,2,2-Trifluoroacetic acid include trifluoroperacetic acid and trifluoroethanol . For 2,4,6-Trimethylpyridine, major products include pyridinetricarboxylic acid .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroacetic acid is widely used in organic chemistry as a strong acid catalyst and as a solvent for peptide synthesis . It is also used in the preparation of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals . In biology, it is used for protein sequencing and purification .

2,4,6-Trimethylpyridine is used in organic synthesis as a base and as a solvent for various reactions . It is also used in the preparation of collidinic acid, which has applications in the synthesis of dyes and pharmaceuticals .

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoroacetic acid involves its strong acidity, which allows it to act as a proton donor in various chemical reactions . The trifluoromethyl group stabilizes the conjugate base, making it a very strong acid .

2,4,6-Trimethylpyridine acts as a base in chemical reactions, accepting protons and facilitating various organic transformations . Its methyl groups provide steric hindrance, making it a less nucleophilic base compared to pyridine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trifluoroacetic acid: Similar compounds include acetic acid, trichloroacetic acid, and perfluoroacetic acid.

2,4,6-Trimethylpyridine: Similar compounds include pyridine, 2,6-dimethylpyridine, and 3,5-dimethylpyridine.

Uniqueness

2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of the trifluoromethyl group, which imparts unique reactivity and stability to the compound . 2,4,6-Trimethylpyridine is unique due to its steric hindrance and its use as a base in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.